molecular formula C18H24ClN3O2S B2604481 3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1184979-52-9

3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2604481
CAS No.: 1184979-52-9
M. Wt: 381.92
InChI Key: LAZLRALYUZTTJN-UHFFFAOYSA-N
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Description

3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a potent, selective, and brain-penetrant inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIPK3) (Source) . Its primary research value lies in the specific and direct investigation of the necroptosis cell death pathway, a form of programmed necrosis that is dependent on RIPK3 and its substrate MLKL (Source) . By potently inhibiting RIPK3 kinase activity, this compound effectively blocks the initiation of necroptosis in cellular models, allowing researchers to dissect the contribution of this pathway in various pathological contexts. It is therefore a critical pharmacological tool for exploring the role of RIPK3-mediated signaling in a wide range of inflammatory diseases (Source) , neurodegenerative conditions (Source) , and tissue injury models, providing mechanistic insights that are foundational for target validation and therapeutic discovery.

Properties

IUPAC Name

3-butoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.ClH/c1-3-4-10-23-14-7-5-6-13(11-14)17(22)20-18-19-15-8-9-21(2)12-16(15)24-18;/h5-7,11H,3-4,8-10,12H2,1-2H3,(H,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZLRALYUZTTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the thiazolopyridine core, followed by the introduction of the butoxy group and the benzamide moiety. The final step involves the formation of the hydrochloride salt to enhance solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazolopyridine core or the benzamide moiety.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of alkoxy-substituted benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s solubility in aqueous solutions makes it suitable for biological assays and studies.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The thiazolopyridine core may interact with enzymes or receptors, modulating their activity. The butoxy group and benzamide moiety can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • 3-Butoxy substituent : Provides moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • 4-tert-Butyl : Enhances metabolic stability but may reduce solubility due to hydrophobicity .
  • 4-Chloro : Electron-withdrawing effects could strengthen hydrogen bonding in active sites .

Modifications to the Tetrahydrothiazolo-Pyridine Core (R2)

Compound Name R2 Substituent Key Features References
This compound 5-methyl Optimal steric profile; methyl group may enhance scaffold rigidity
4-Chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride 5-ethyl Increased alkyl chain length; potential for prolonged half-life
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride 5-propyl Bulkier substituent; may reduce enzymatic degradation
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride 5-benzyl Aromatic substituent; possible π-π interactions with hydrophobic pockets

Key Observations :

  • 5-Methyl : Maintains compactness, favoring binding to sterically constrained active sites .
  • 5-Ethyl/Propyl : Longer alkyl chains may improve pharmacokinetics (e.g., half-life) but risk reducing solubility .
  • 5-Benzyl : Introduces aromaticity, which could enhance affinity for hydrophobic enzyme pockets .

Commercial and Research Relevance

  • Commercial availability : Analogs like the 4-chloro and 5-ethyl derivatives are widely supplied globally, indicating their utility as intermediates or reference standards .
  • Pharmacokinetic studies : Isotope-substituted derivatives of the parent scaffold are used to evaluate in vivo behavior, supporting drug development .

Biological Activity

3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structural Information

  • IUPAC Name: this compound
  • Molecular Formula: C16H20ClN3OS
  • Molecular Weight: 369.93 g/mol

Physical Properties

PropertyValue
AppearanceWhite to off-white powder
SolubilitySoluble in water and organic solvents
Melting PointNot specified

The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structural features have shown potential in targeting various biological pathways:

  • Antiviral Activity: Research indicates that derivatives of thiazolo[5,4-c]pyridine exhibit significant antiviral properties. For instance, compounds with this core structure have been investigated for their anti-HIV activity (Okazaki et al., 2015) .
  • Inhibition of Enzymatic Activity: Some thiazole derivatives are known to inhibit specific enzymes involved in disease processes. This inhibition could be a pathway through which the compound exerts its biological effects.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these derivatives, some exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant potency against the pathogen .

Study 1: Anti-Tubercular Activity

In a study focused on the synthesis of substituted benzamide derivatives, several compounds were tested for their anti-tubercular efficacy. The most active compounds demonstrated low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index .

Study 2: Antiviral Properties

A related study explored the antiviral potential of thiazolo[5,4-c]pyridine derivatives against HIV. The findings suggested that structural modifications could enhance antiviral efficacy while maintaining low toxicity .

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